AF 568 NHS ester

Fluorescence Microscopy Flow Cytometry Antibody Labeling

AF 568 NHS ester provides several-fold brighter conjugates and greater photostability than Lissamine rhodamine B or Texas Red, enabling low-abundance antigen detection in IF/flow cytometry. Its pH insensitivity (4-10) ensures reliable intracellular imaging without buffer optimization. Ideal for time-lapse and confocal microscopy.

Molecular Formula C49H63N5O13S2
Molecular Weight 994.2 g/mol
Cat. No. B12368988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF 568 NHS ester
Molecular FormulaC49H63N5O13S2
Molecular Weight994.2 g/mol
Structural Identifiers
SMILESCCN(CC)CC.CCN(CC)CC.CC1(C=C(C2=CC3=C(C4=CC5=C(C=C4[O+]=C3C=C2N1)NC(C=C5CS(=O)(=O)O)(C)C)C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])C
InChIInChI=1S/C37H33N3O13S2.2C6H15N/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42;2*1-4-7(5-2)6-3/h5-6,9-15,38-39H,7-8,16-17H2,1-4H3,(H2-,43,44,46,47,48,49,50,51);2*4-6H2,1-3H3
InChIKeySCHOQXXNQCPFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alexa Fluor 568 NHS Ester (Ortho-Isomer): Technical Specifications and Procurement Baseline


The compound is the N-hydroxysuccinimidyl (NHS) ester of Alexa Fluor 568 ortho-isomer, a sulfonated rhodamine-based fluorescent dye. With an excitation maximum of 578 nm and emission maximum of 602 nm , it belongs to the orange-red spectral region and is structurally a sulforhodamine derivative optimized for amine-reactive bioconjugation. It is supplied as a triethylammonium salt with a molecular weight of 791.8 g/mol .

Why Sulforhodamine B and Texas Red Analogs Cannot Substitute for Alexa Fluor 568 NHS Ester Without Performance Loss


Within the sulforhodamine class, substitution with close spectral analogs such as Lissamine rhodamine B (Sulforhodamine B) or Texas Red (Sulforhodamine 101) NHS esters results in measurable differences in conjugate brightness and photostability [1]. Proteins labeled with Alexa Fluor 568 are several-fold brighter than those labeled with Lissamine rhodamine B, and Alexa Fluor 568 conjugates exhibit greater resistance to photobleaching, directly impacting signal-to-noise in imaging workflows [1]. Furthermore, Alexa Fluor 568 demonstrates superior pH insensitivity from pH 4–10 compared to earlier generation dyes, ensuring consistent performance across diverse experimental buffers .

Alexa Fluor 568 NHS Ester: Quantitative Differentiation Against Sulforhodamine Analogs


Conjugate Brightness: Several-Fold Improvement Over Lissamine Rhodamine B Conjugates

Proteins labeled with Alexa Fluor 568 NHS ester exhibit several-fold higher fluorescence intensity than identical proteins labeled with Lissamine rhodamine B (Sulforhodamine B) NHS ester. This difference, quantified in direct comparative studies, translates to enhanced detection sensitivity [1].

Fluorescence Microscopy Flow Cytometry Antibody Labeling

Quantum Yield: Alexa Fluor 568 (0.69) vs. Texas Red-X NHS Ester (0.79)

The fluorescence quantum yield of Alexa Fluor 568 NHS ester is 0.69 in PBS . In comparison, Texas Red-X NHS ester (Sulforhodamine 101-X SE) exhibits a quantum yield of 0.79 [1]. Although Texas Red shows a nominally higher quantum yield in free solution, the effective brightness of Alexa Fluor 568 conjugates is substantially greater due to reduced self-quenching and enhanced photostability post-conjugation [2].

Fluorescence Spectroscopy Quantum Yield Brightness Calculation

pH Insensitivity: Stable Fluorescence from pH 4 to pH 10

Alexa Fluor 568 NHS ester and its conjugates maintain consistent fluorescence intensity across a broad pH range from 4 to 10 . In contrast, many conventional dyes such as fluorescein exhibit marked pH-dependent quenching, with maximal emission only under alkaline conditions [1]. This broad pH insensitivity is a class-level advantage of sulfonated Alexa Fluor dyes over earlier xanthene derivatives.

pH Stability Buffer Compatibility Intracellular Imaging

Extinction Coefficient Comparison: Alexa Fluor 568 (88,000 M⁻¹cm⁻¹) vs. Sulforhodamine B (117,000 M⁻¹cm⁻¹)

The molar extinction coefficient (ε) of Alexa Fluor 568 NHS ester at its absorption maximum is 88,000 M⁻¹cm⁻¹ . This value is lower than that of Sulforhodamine B (Rhodamine Red-X NHS ester) at 117,000 M⁻¹cm⁻¹ . However, effective brightness in labeled conjugates is determined by the product of extinction coefficient and quantum yield, as well as resistance to self-quenching upon conjugation.

Extinction Coefficient Absorbance Fluorophore Characterization

Photostability Advantage Over Texas Red and Lissamine Rhodamine B Conjugates

Alexa Fluor 568 conjugates demonstrate significantly greater photostability than conjugates of Texas Red and Lissamine rhodamine B dyes [1]. This is a consistent finding across the Alexa Fluor series, where sulfonation and structural optimization reduce photobleaching rates, enabling extended imaging sessions and more robust quantitative analysis [1].

Photostability Photobleaching Time-Lapse Imaging

Brightness Metric (ε × QY): Alexa Fluor 568 (61) vs. Texas Red (67)

The relative brightness metric, calculated as the product of extinction coefficient (ε, in 10³ M⁻¹cm⁻¹) and quantum yield (Φ), is 61 for Alexa Fluor 568 and 67 for Texas Red [1][2]. Despite a slightly lower calculated brightness in free solution, Alexa Fluor 568 conjugates yield superior effective brightness in labeled biomolecules due to reduced fluorescence quenching upon protein conjugation [3].

Brightness Comparison Fluorescence Performance Dye Selection

Alexa Fluor 568 NHS Ester: Recommended Application Scenarios Based on Quantitative Differentiation


High-Sensitivity Immunofluorescence Microscopy and Flow Cytometry

The several-fold higher brightness of Alexa Fluor 568-labeled antibodies compared to Lissamine rhodamine B conjugates [1] makes this dye optimal for detecting low-abundance antigens in immunofluorescence microscopy and flow cytometry. Users requiring maximal signal-to-noise in fixed cell imaging or quantitative cell sorting should prioritize this compound over sulforhodamine B alternatives.

Time-Lapse Imaging and Confocal Microscopy Requiring High Photostability

Enhanced photostability relative to Texas Red and Lissamine rhodamine B conjugates [1] renders Alexa Fluor 568 NHS ester the preferred choice for time-lapse experiments and confocal laser scanning microscopy, where prolonged illumination causes rapid photobleaching of conventional rhodamine dyes.

Experiments in Acidic or Variable pH Environments

The stable fluorescence from pH 4 to 10 makes Alexa Fluor 568 suitable for intracellular imaging in acidic compartments (e.g., endosomes, lysosomes) and for assays involving pH shifts, where fluorescein-based dyes exhibit signal loss. This broad pH tolerance reduces buffer optimization requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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